molecular formula C22H25N7O3 B2781993 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA CAS No. 1428378-12-4

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA

Cat. No.: B2781993
CAS No.: 1428378-12-4
M. Wt: 435.488
InChI Key: RBHUSFHIRHZEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a benzo-dioxin ring and a pyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA typically involves multi-step organic reactions. The process may start with the preparation of the benzo-dioxin ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step usually involves the formation of the urea linkage under mild conditions using reagents such as isocyanates or carbamates.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The benzo-dioxin ring can be oxidized to form quinones.

    Reduction: The pyrimidine moiety can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The pyrimidine moiety, for example, could be involved in binding to nucleotide-binding sites, while the benzo-dioxin ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)amine
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)carbamate

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-14-5-6-23-19(11-14)29-21-13-20(26-15(2)27-21)24-7-8-25-22(30)28-16-3-4-17-18(12-16)32-10-9-31-17/h3-6,11-13H,7-10H2,1-2H3,(H2,25,28,30)(H2,23,24,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHUSFHIRHZEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.